4-N-phenylpyrimidine-2,4,6-triamine
Description
4-N-Phenylpyrimidine-2,4,6-triamine is a pyrimidine derivative featuring amino groups at positions 2, 4, and 6, with a phenyl substituent at the 4-N position. This compound serves as a scaffold for medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it relevant in drug design targeting enzymes, receptors, and nucleic acids.
Properties
CAS No. |
17419-08-8 |
|---|---|
Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H11N5/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H5,11,12,13,14,15) |
InChI Key |
XWBNHTPDQLDGES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
Synonyms |
N4-phenyl-pyrimidine-2,4,6-triamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
*Calculated based on molecular formula C₁₁H₁₃N₅.
Physicochemical Properties
- Solubility: Introduction of polar groups (e.g., NO₂ in ) reduces aqueous solubility, while alkyl chains (e.g., benzyl in ) enhance lipophilicity.
- log D: Quinoline-pyrimidine hybrids exhibit log D values >2, indicating favorable membrane permeability .
Key Research Findings
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